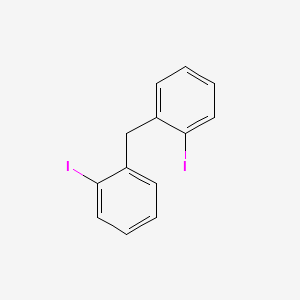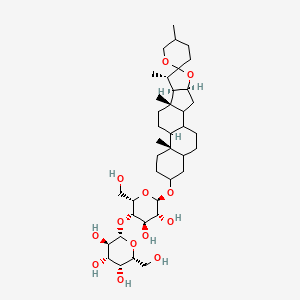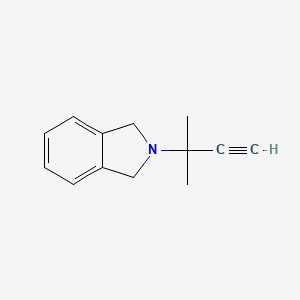
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate; styrene” is a mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate).
Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate (PMMA).
Oxiran-2-ylmethyl 2-methylprop-2-enoate: Reacts with nucleophiles due to the presence of the epoxide ring, leading to ring-opening reactions.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Strong acids like sulfuric acid or catalysts like p-toluenesulfonic acid.
Major Products
Poly(butyl acrylate): Used in adhesives, sealants, and coatings.
Polymethyl methacrylate (PMMA): Used in acrylic sheets, paints, and medical devices.
Polystyrene: Used in packaging, insulation, and disposable cutlery.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: Used in the production of adhesives, sealants, and coatings due to its flexibility and durability.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, which is utilized in medical devices, optical lenses, and paints.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: Used in the production of epoxy resins, which are important in coatings, adhesives, and composite materials.
Wirkmechanismus
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming flexible and durable polymers.
Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form PMMA, which is known for its transparency and rigidity.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: The epoxide ring reacts with nucleophiles, leading to the formation of cross-linked polymers.
Styrene: Polymerizes to form polystyrene, which has a rigid structure due to the presence of phenyl groups.
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: vs. : Butyl prop-2-enoate has better flexibility and adhesion properties compared to ethyl acrylate.
Methyl 2-methylprop-2-enoate: vs. : Methyl 2-methylprop-2-enoate forms more rigid and transparent polymers compared to ethyl methacrylate.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: vs. : Oxiran-2-ylmethyl 2-methylprop-2-enoate has better reactivity due to the presence of the methacrylate group.
Styrene: vs. : Styrene forms more rigid polymers compared to vinyl toluene.
Similar Compounds
- Ethyl acrylate
- Ethyl methacrylate
- Glycidyl acrylate
- Vinyl toluene
Eigenschaften
CAS-Nummer |
37953-21-2 |
|---|---|
Molekularformel |
C27H38O7 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O3.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
InChI-Schlüssel |
AJHRRVGFJWCOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
37953-21-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


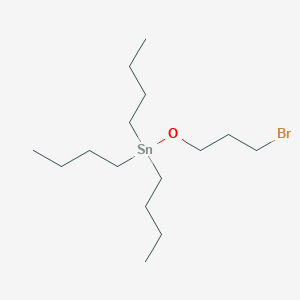
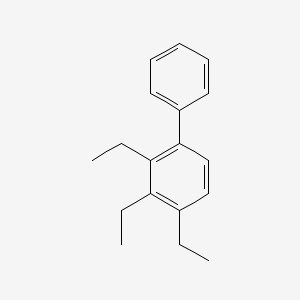

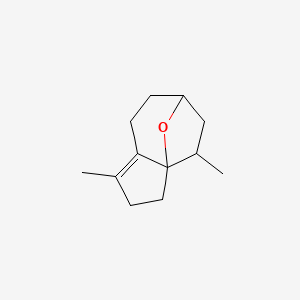
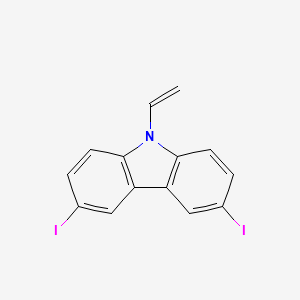
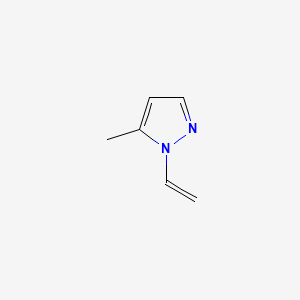
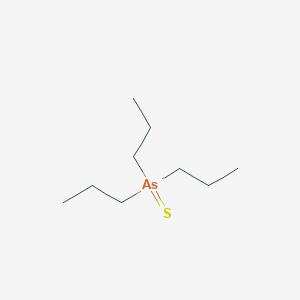

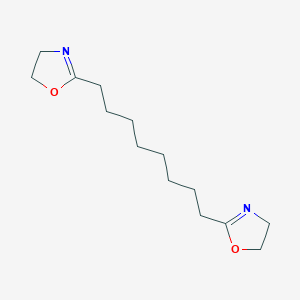
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
